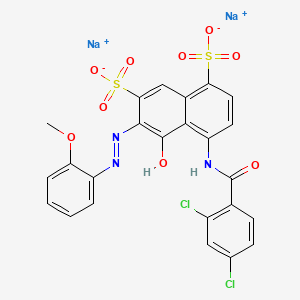
1,7-Naphthalenedisulfonic acid, 4-((2,4-dichlorobenzoyl)amino)-5-hydroxy-6-((2-methoxyphenyl)azo)-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Naphthalenedisulfonic acid, 4-((2,4-dichlorobenzoyl)amino)-5-hydroxy-6-((2-methoxyphenyl)azo)-, disodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene core substituted with sulfonic acid groups, a dichlorobenzoyl amino group, a hydroxy group, and a methoxyphenyl azo group. The disodium salt form enhances its solubility in water, making it suitable for various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Naphthalenedisulfonic acid, 4-((2,4-dichlorobenzoyl)amino)-5-hydroxy-6-((2-methoxyphenyl)azo)-, disodium salt involves multiple steps:
Naphthalene Sulfonation: Naphthalene is sulfonated using concentrated sulfuric acid to introduce sulfonic acid groups at the 1 and 7 positions.
Azo Coupling: The sulfonated naphthalene undergoes azo coupling with 2-methoxyaniline in the presence of sodium nitrite and hydrochloric acid to form the azo compound.
Hydroxylation: The azo compound is hydroxylated using a suitable hydroxylating agent to introduce the hydroxy group at the 5 position.
Amidation: The hydroxylated azo compound is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base to form the amide.
Neutralization: The final product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,7-Naphthalenedisulfonic acid, 4-((2,4-dichlorobenzoyl)amino)-5-hydroxy-6-((2-methoxyphenyl)azo)-, disodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The azo group can be reduced to the corresponding amine using reducing agents such as sodium dithionite.
Substitution: The sulfonic acid groups can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite in aqueous or alcoholic medium.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
1,7-Naphthalenedisulfonic acid, 4-((2,4-dichlorobenzoyl)amino)-5-hydroxy-6-((2-methoxyphenyl)azo)-, disodium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in staining techniques for microscopy and as a marker in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor.
Mecanismo De Acción
The compound exerts its effects through various mechanisms:
Molecular Targets: The azo group can interact with proteins and enzymes, affecting their function.
Pathways Involved: The compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular targets.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Naphthalenedisulfonic acid derivatives: Similar structure but different substitution patterns.
Azo dyes: Compounds with azo groups and similar applications in dyeing and staining.
Sulfonated naphthalene derivatives: Compounds with sulfonic acid groups and similar solubility properties.
Uniqueness
1,7-Naphthalenedisulfonic acid, 4-((2,4-dichlorobenzoyl)amino)-5-hydroxy-6-((2-methoxyphenyl)azo)-, disodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
6416-33-7 |
|---|---|
Fórmula molecular |
C24H15Cl2N3Na2O9S2 |
Peso molecular |
670.4 g/mol |
Nombre IUPAC |
disodium;4-[(2,4-dichlorobenzoyl)amino]-5-hydroxy-6-[(2-methoxyphenyl)diazenyl]naphthalene-1,7-disulfonate |
InChI |
InChI=1S/C24H17Cl2N3O9S2.2Na/c1-38-18-5-3-2-4-16(18)28-29-22-20(40(35,36)37)11-14-19(39(32,33)34)9-8-17(21(14)23(22)30)27-24(31)13-7-6-12(25)10-15(13)26;;/h2-11,30H,1H3,(H,27,31)(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 |
Clave InChI |
LMRUODWSEVNSID-UHFFFAOYSA-L |
SMILES canónico |
COC1=CC=CC=C1N=NC2=C(C3=C(C=CC(=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=C(C=C(C=C4)Cl)Cl)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane](/img/structure/B14737067.png)


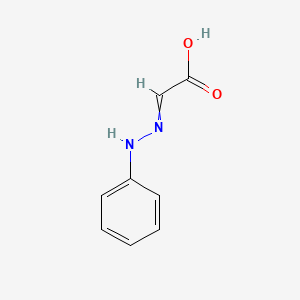
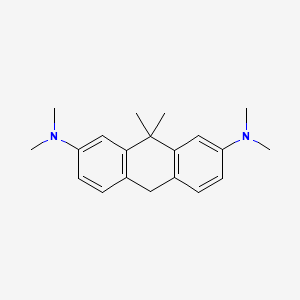
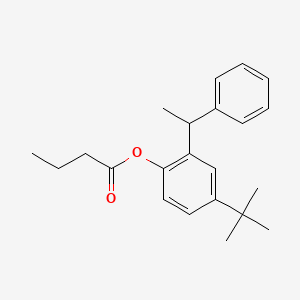
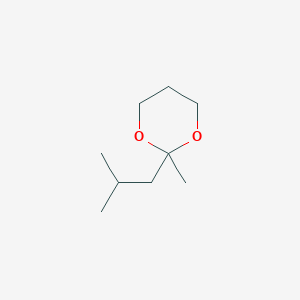
![2-[Hydroxy(2-hydroxy-3-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B14737100.png)
![2-[Nitro(phenyl)methyl]-4-oxo-4-phenylbutanoic acid](/img/structure/B14737107.png)
![Thiopyrano[3,2-e]benzimidazol-7(3H)-one](/img/structure/B14737115.png)


![2-[(3-Bromoanilino)methyl]isoindole-1,3-dione](/img/structure/B14737138.png)

